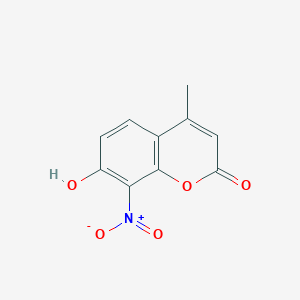

7-Hydroxy-4-methyl-8-nitrocoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-methyl-8-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUBUSIGKOWDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418780 | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-69-5 | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19037-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 382373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19037-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Hydroxy-4-methyl-8-nitrocoumarin chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin, tailored for researchers, scientists, and professionals in drug development. While the biological activities of coumarin (B35378) derivatives are widely recognized, specific data on the signaling pathways and quantitative biological metrics for this particular nitrocoumarin are not extensively documented in current literature.

Chemical Structure and Identification

This compound is a derivative of coumarin, a benzopyrone, characterized by a hydroxyl group at the 7th position, a methyl group at the 4th position, and a nitro group at the 8th position of the coumarin scaffold.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7-hydroxy-4-methyl-8-nitrochromen-2-one[1] |

| CAS Number | 19037-69-5[1][2] |

| Molecular Formula | C₁₀H₇NO₅[1][2] |

| Molecular Weight | 221.17 g/mol [1][2] |

| InChI | InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3[1] |

| InChIKey | BGUBUSIGKOWDPO-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2--INVALID-LINK--[O-])O[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 254-259 °C | [2] |

| Appearance | Solid, Light yellow to light brown | MedChemExpress |

| Solubility | DMSO: 44 mg/mL (198.94 mM) | |

| XLogP3-AA (Computed) | 1.8 | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.

Table 3: Spectral Data

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, δ ppm) | 2.4 (s, 3H, CH₃), 6.155 (s, 1H, H-3), 6.80 and 7.00 (dd, 2H, aromatic protons), 11.705 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ ppm) | 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06 |

| IR (KBr, ν cm⁻¹) | 3400 (OH), 3075 (Csp²-H), 2925 (Csp³-H), 1730 (C=O, lactone), 1626, 1535 (C=C aromatic) |

Synthesis

This compound is synthesized via the nitration of its precursor, 7-hydroxy-4-methylcoumarin. The synthesis workflow is depicted in the diagram below.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-hydroxy-4-methylcoumarin (1.2 g)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 ml)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Conical flask

-

Ethanol

Procedure:

-

Dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 ml of concentrated H₂SO₄ in a conical flask.

-

Cool the flask in an ice bath to maintain a temperature of 5°C.

-

Slowly add a nitrating mixture of concentrated HNO₃ and H₂SO₄ to the solution while stirring and maintaining the temperature at 5°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for a period of time.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product, which is a mixture of this compound and 7-hydroxy-4-methyl-6-nitrocoumarin.

-

Filter the crude product and wash with cold water.

-

The separation of the two isomers is achieved based on their differential solubility in ethanol. The 8-nitro isomer is less soluble and crystallizes out from a concentrated ethanolic solution upon cooling.

-

Recrystallize the collected solid from ethanol to obtain pure this compound.

Biological Activity and Signaling Pathways

While coumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, there is a notable lack of specific quantitative data (e.g., IC₅₀ or MIC values) for this compound in the available scientific literature.

General studies on nitrocoumarins suggest they possess biological activity, but the specific mechanisms and signaling pathways for the 8-nitro isomer have not been elucidated. Research on the parent compound, 7-hydroxy-4-methylcoumarin, has indicated potential anticancer activity through the down-regulation of the Aryl hydrocarbon receptor and PCNA, and the up-regulation of apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. However, the introduction of a strong electron-withdrawing nitro group at the 8-position can significantly alter the electronic and steric properties of the molecule, and thus its biological targets and mechanism of action cannot be directly inferred from the parent compound.

Due to the absence of specific studies on the signaling pathways affected by this compound, a diagrammatic representation of its molecular interactions cannot be provided at this time. Further research is required to determine its biological targets and elucidate its mechanism of action.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral)[1]

-

H317: May cause an allergic skin reaction (Sensitization, Skin)[1]

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and synthesis. This guide provides the necessary foundational information for its preparation and basic handling. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of this nitrocoumarin derivative, particularly in the areas of oncology and infectious diseases, and to elucidate the signaling pathways through which it may exert its effects.

References

The Physicochemical Profile of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Technical Guide for Researchers

An In-depth Analysis for Drug Discovery and Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological signaling pathways of 7-Hydroxy-4-methyl-8-nitrocoumarin, a notable coumarin (B35378) derivative. The information presented herein is intended to support researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Core Physicochemical Properties

This compound is a solid, light yellow to light brown compound.[1] A summary of its key physicochemical properties is presented in the table below, offering a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₅ | [1][2] |

| Molecular Weight | 221.17 g/mol | [1][2] |

| CAS Number | 19037-69-5 | [1][2] |

| Appearance | Solid | [1][3] |

| Color | Light yellow to light brown | [1] |

| Melting Point | 254-259 °C | [3][4][5] |

| Solubility | DMSO: 5 mg/mL (22.61 mM) (requires ultrasonic warming to 60°C) | [1] |

| DMF: 30 mg/mL | [4] |

Spectral Analysis Data

Detailed spectral data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ 2.4 (s, 3H, CH₃), 6.155 (s, 1H, H-3), 6.80 and 7.00 (dd, 2H, aromatic protons), 11.705 (s, 1H, OH) | [6] |

| ¹³C NMR (CDCl₃) | δ 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06 | [6] |

| IR (KBr) | 1730 cm⁻¹ (C=O), 3400 cm⁻¹ (O-H) | [6] |

| UV-Vis | Spectra available | [7][8] |

| Mass Spectrometry | Spectra available | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, 7-Hydroxy-4-methylcoumarin.[6] The general procedure is as follows:

-

Dissolution: Dissolve 7-Hydroxy-4-methylcoumarin in concentrated sulfuric acid.

-

Cooling: Cool the mixture in an ice bath to maintain a low temperature.

-

Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

-

Precipitation: Pour the reaction mixture over crushed ice to precipitate the crude product, which will be a mixture of 6-nitro and 8-nitro isomers.

-

Separation and Purification: The two isomers can be separated based on their differential solubility in ethanol (B145695). The 8-nitro isomer is less soluble and will crystallize out upon concentration and cooling of the ethanol filtrate.[9] The product can be further purified by recrystallization from ethanol.[9]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃.[6][10]

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet.[6]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol (B129727) or a water-methanol mixture.[11]

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes and diseases, including cancer.[12] CK2 is known to be involved in several key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] The inhibition of CK2 by this compound can therefore impact these critical cellular cascades.

Below are diagrams illustrating the major signaling pathways influenced by CK2.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. ijres.org [ijres.org]

- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iajpr.com [iajpr.com]

- 12. This compound | TargetMol [targetmol.com]

Spectral and Methodological Analysis of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Technical Guide

This technical guide provides an in-depth overview of the spectral characteristics of 7-Hydroxy-4-methyl-8-nitrocoumarin, a significant derivative in the coumarin (B35378) class of compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data, alongside the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectral data for this compound are summarized in the following tables, offering a clear and concise presentation of its key characterization parameters.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Solvent |

| 2.4 | Singlet | 3H | -CH₃ | CDCl₃ |

| 6.155 | Singlet | 1H | H-3 | CDCl₃ |

| 6.80, 7.00 | Doublet of Doublets | 2H | Aromatic Protons | CDCl₃ |

| 11.705 | Singlet | 1H | -OH | CDCl₃ |

Data sourced from SciSpace.[1][2]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Solvent |

| 18.52 | -CH₃ | CDCl₃ |

| 111.96 | C-3 | CDCl₃ |

| 112.02 | Aromatic CH | CDCl₃ |

| 124.01 | Aromatic CH | CDCl₃ |

| 128.09 | Aromatic C | CDCl₃ |

| 145.60 | Aromatic C | CDCl₃ |

| 152.76 | C-O | CDCl₃ |

| 153.53 | C=O (Lactone) | CDCl₃ |

| 158.06 | C-OH | CDCl₃ |

Data sourced from SciSpace.[1][2]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H Stretching |

| 3075 | C-H Stretching (sp²) |

| 2925 | C-H Stretching (sp³) |

| 1730 | C=O Stretching (Lactone) |

| 1626, 1535 | C=C Stretching (Aromatic) |

| 1068 | C-O Stretching |

Data sourced from SciSpace and ResearchGate.[1][2]

Table 4: UV-Vis Spectral Data for this compound

| λmax (nm) | Solvent | Conditions |

| 321 | Water:Methanol (B129727) (70:30) | N/A |

| Not Specified | Methanol | Basic |

Data for λmax at 321 nm is for the parent compound 7-Hydroxy-4-methylcoumarin.[3] A spectrum for the nitro derivative is available under basic conditions in methanol, though the λmax is not explicitly stated in the provided snippets.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

2.1 Synthesis and Nitration

The synthesis of this compound is a two-step process involving the Pechmann condensation to form the coumarin backbone, followed by nitration.

-

Synthesis of 7-Hydroxy-4-methylcoumarin: A mixture of resorcinol (B1680541) (1 mmol) and ethyl acetoacetate (B1235776) (1.1 mmol) is stirred in the presence of an acid catalyst (e.g., Amberlyst-15, 10 mol%) in an oil bath heated to 110°C. The reaction progress is monitored by thin-layer chromatography (TLC).[1]

-

Nitration of 7-Hydroxy-4-methylcoumarin: 7-hydroxy-4-methylcoumarin (1.2 g) is dissolved in concentrated sulfuric acid (10 ml) in a conical flask, which is then placed in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature at 5°C. The reaction yields a mixture of this compound and 7-hydroxy-4-methyl-6-nitrocoumarin.[1][2]

2.2 NMR Spectroscopy

The NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[5]

-

Sample Preparation: 5-10 mg of the synthesized this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial.[5] Tetramethylsilane (TMS) is used as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm.[5] The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[5]

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired after tuning and shimming the spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans, depending on the sample concentration.[5]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a typical spectral width of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[5]

2.3 IR Spectroscopy

The infrared spectra are recorded using the KBr pellet technique.[1][6][7]

-

A small amount of the sample is mixed with dry potassium bromide (KBr).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[7]

2.4 UV-Vis Spectroscopy

The UV-Vis absorption spectra are recorded on a spectrophotometer.

-

A solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or a water-methanol mixture.[3]

-

The solution is placed in a quartz cuvette.

-

The absorbance is measured over a wavelength range of 200-400 nm.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Experimental workflow for the synthesis and spectral analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Hydroxy-4-methyl-8-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Hydroxy-4-methyl-8-nitrocoumarin (CAS No. 19037-69-5). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from related coumarin (B35378) and nitroaromatic compounds to provide a broader understanding of its potential physicochemical properties.

Physicochemical Properties

This compound is a coumarin derivative with the following fundamental properties:

| Property | Value | Reference(s) |

| CAS Number | 19037-69-5 | [1] |

| Molecular Formula | C₁₀H₇NO₅ | [1] |

| Molecular Weight | 221.17 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [2] |

| Melting Point | 254-259 °C | [3] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in peer-reviewed literature. The available information is primarily from chemical supplier technical data sheets.

Table 2.1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 5 | 22.61 | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can impact solubility. | [2] |

| Dimethyl Sulfoxide (DMSO) | 18.33 | 82.89 | Sonication is recommended. | [4] |

| Dimethyl Sulfoxide (DMSO) | 44 | 198.94 | Use fresh DMSO as moisture can reduce solubility. | [5] |

| Dimethylformamide (DMF) | 30 | 135.64 | - |

Qualitative Solubility:

One study on the synthesis of this compound notes that it can be separated from its 6-nitro isomer due to differences in their solubility in ethanol (B145695). The 8-nitro isomer is crystallized from a boiled ethanol solution upon cooling, suggesting it is less soluble in cold ethanol compared to the 6-nitro isomer.[6][7]

Aqueous Solubility and pH-Dependence:

Stability Profile

Detailed experimental stability data for this compound is limited. The information below is a combination of supplier recommendations and inferences from studies on related coumarin and nitroaromatic compounds.

Storage and Handling:

-

Solid Form: Store as a powder at -20°C for up to 3 years.[2][4]

-

In Solvent: Stock solutions in DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Another source suggests storage at -80°C for up to 1 year.[4] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[2]

Potential Degradation Pathways:

Based on the chemical structure (a lactone, a phenol, and a nitroaromatic group), this compound is susceptible to degradation under several conditions:

-

Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the ring to form a coumarinic acid derivative.

-

Photodegradation: Nitroaromatic compounds are known to be sensitive to light. Photolysis can lead to complex degradation pathways.

-

Thermal Degradation: While the melting point is high, prolonged exposure to elevated temperatures could lead to degradation. One study noted that heating 7-hydroxy-4-methylcoumarin above 110°C during synthesis could lead to cleavage of the molecule.[6]

Forced Degradation Studies on Related Compounds:

Forced degradation studies on the parent compound, 7-hydroxycoumarin (umbelliferone), have shown it to be most susceptible to degradation under alkaline and photolytic conditions.[11] This suggests that this compound is likely to exhibit similar instabilities.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical testing guidelines.

4.1. Solubility Determination Protocol

A common method for determining solubility is the shake-flask method.

References

- 1. This compound | C10H7NO5 | CID 5376327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-羟基-4-甲基-8-硝基香豆素 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Hydroxy-4-methylcoumarin [chembk.com]

- 9. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Coumarins as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of coumarins as a versatile and powerful class of fluorescent probes. Renowned for their favorable photophysical properties, including high quantum yields and environmental sensitivity, coumarins are extensively utilized in a myriad of applications ranging from bioimaging to the detection of biologically significant analytes. This document delves into the core principles of coumarin-based fluorescence, details their synthesis and application through explicit experimental protocols, and presents key quantitative data in a clear, comparative format.

Core Principles of Coumarin-Based Fluorescent Probes

Coumarins, belonging to the benzopyran-2-one class of compounds, possess a rigid π-conjugated system that forms the basis of their fluorescent properties.[1][2][3] The inherent fluorescence of the coumarin (B35378) core can be modulated by introducing various substituents at different positions on the benzopyran ring, most commonly at the 3, 4, and 7-positions.[4][5] Electron-donating groups (EDGs) at the 7-position, such as amino or hydroxyl groups, generally enhance the fluorescence quantum yield, while electron-withdrawing groups (EWGs) at the 3- or 4-position can be used to tune the emission wavelength and create probes with specific sensing capabilities.[1]

The fluorescence of coumarin derivatives is often sensitive to the local microenvironment, including polarity, viscosity, and pH.[6] This sensitivity arises from changes in the electronic distribution within the molecule upon excitation, making them excellent probes for studying cellular microenvironments and biomolecular interactions.[6]

Mechanisms of Fluorescence Modulation

The design of coumarin-based fluorescent probes often relies on three primary mechanisms of fluorescence modulation: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4][7][8]

-

Photoinduced Electron Transfer (PET): In a typical PET-based probe, a fluorophore (the coumarin core) is linked to a receptor unit via a short spacer.[8] In the "off" state, upon excitation, an electron is transferred from the receptor to the fluorophore, quenching the fluorescence. Interaction of the receptor with an analyte can inhibit this PET process, leading to a "turn-on" of fluorescence.[2][5]

-

Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group at different ends of the conjugated system.[7] Upon excitation, there is a significant shift in the electron density from the donor to the acceptor, resulting in a large Stokes shift. The emission wavelength of ICT probes is often highly sensitive to solvent polarity.[8]

-

Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor fluorophore (often a coumarin) and an acceptor fluorophore.[8] When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity and their emission/absorption spectra overlap. This energy transfer quenches the donor's fluorescence and sensitizes the acceptor's fluorescence. FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for studying conformational changes in biomolecules.[2][5]

Quantitative Data of Representative Coumarin Probes

The selection of a suitable coumarin probe is dictated by its specific photophysical properties. The following tables summarize key quantitative data for a range of coumarin derivatives, facilitating comparison and selection for various applications.

Table 1: Photophysical Properties of Selected Coumarin Dyes

| Coumarin Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent | Reference(s) |

| 7-Amino-4-methylcoumarin | 350 | 445 | 0.63 | Ethanol (B145695) | [9] |

| Coumarin 1 | 373 | 450 | 0.73 | Ethanol | [10] |

| Coumarin 6 | 458 | 504 | 0.78 | Ethanol | [11] |

| Coumarin 314 | 436 | 485 | 0.68 | Ethanol | [12] |

| 7-Hydroxycoumarin | ~360 | ~450 | - | Aqueous | [1][13] |

| 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid | ~400 | ~450 | - | Aqueous | [14] |

| 7-Diethylamino-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide | 360 | - | - | Aqueous | [15] |

Table 2: Coumarin-Based Probes for Specific Analytes

| Probe Name/Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Reference(s) |

| Coumarin-based probe for ·OH | Hydroxyl Radical (·OH) | 245 | 364 | - | [4][16] |

| Coumarin-rhodamine FRET probe | Mercury (Hg²⁺) | ~480 | 587/478 (ratiometric) | 3.2 nM | [12] |

| Naphthalimide-modified coumarin | Copper (Cu²⁺) | - | - | 3.5 µM | [17] |

| Coumarin-based probe for HOCl | Hypochlorite (B82951) (HOCl) | - | - | 6 nM | [18] |

| Cou-H₂S | Hydrogen Sulfide (B99878) (H₂S) | - | 498 | 25 nM | [19] |

| Coumarin-porphyrin FRET probe | Heme Oxygenase-1 | - | 383 | - | [20] |

| ROS-AHC | Peroxynitrite & Thiols | 365 | - | - | [21] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common coumarin fluorophore and its application in a representative biological assay.

Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a widely used fluorescent scaffold, through the Pechmann condensation reaction.[13]

Materials:

-

Ethyl acetoacetate (B1235776)

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a flask, dissolve resorcinol (1 eq.) in ethyl acetoacetate (1.2 eq.).

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (4-5 eq.) dropwise while stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-18 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Dry the purified crystals and determine the yield.

General Protocol for Live-Cell Imaging using Coumarin Probes

This protocol provides a general workflow for staining live cells with cell-permeant coumarin derivatives.[8][22]

Materials:

-

Coumarin probe stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope

Procedure:

-

Culture cells to the desired confluency (typically 50-70%).

-

Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may vary depending on the probe and cell type.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

-

Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

Protocol for Determining Fluorescence Quantum Yield

The comparative method of Williams et al. is a widely used technique for determining the fluorescence quantum yield of a compound.[9]

Materials:

-

Unknown coumarin sample

-

Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

High-purity solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the slope of the linear fit for both plots.

-

Calculate the quantum yield of the unknown sample (Φx) using the following equation: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) where Φstd is the quantum yield of the standard, Gradx and Gradstd are the gradients of the plots for the unknown and standard, respectively, and ηx and ηstd are the refractive indices of the solvents used for the unknown and standard, respectively (if different).[9]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to coumarin-based fluorescent probes.

Signaling Pathways

Caption: Photoinduced Electron Transfer (PET) mechanism.

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

Experimental Workflows

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Caption: General workflow for live-cell imaging with coumarin probes.

References

- 1. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 7. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 18. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02234A [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

A Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycoumarin, also known as umbelliferone, and its derivatives represent a cornerstone class of fluorophores utilized extensively in biological imaging, sensing, and drug development. Their robust photophysical properties, including high fluorescence quantum yields and sensitivity to their environment, are governed by a complex and fascinating fluorescence mechanism. This technical guide provides an in-depth exploration of the core principles underlying their fluorescence, focusing on the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT). We will dissect the influence of pH, solvent environment, and structural modifications on the photophysical outcomes. This document consolidates quantitative data into comparative tables, details key experimental protocols, and employs visualizations to illustrate the complex molecular processes, offering a comprehensive resource for professionals leveraging these powerful fluorescent tools.

The Core Fluorescence Mechanism: Excited-State Proton Transfer (ESPT)

The fluorescence of 7-hydroxycoumarin derivatives is not a simple one-step process but rather a dynamic event involving multiple chemical species that exist in the excited state. The central mechanism governing this behavior is Excited-State Proton Transfer (ESPT).

Upon absorption of a photon, the 7-hydroxycoumarin molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). This electronic transition dramatically alters the molecule's electron density, causing the hydroxyl group at the 7-position to become significantly more acidic.[1] The pKa of the 7-hydroxyl group drops from approximately 7.8 in the ground state to about 0.4 in the excited state.[2][3] This photo-induced acidity drives the proton transfer process.

Following excitation, the molecule can exist in several forms, each with a distinct fluorescence emission profile[4][5]:

-

Neutral (Enol) Form (N*): This is the locally excited state of the molecule before any proton transfer occurs. It typically emits fluorescence in the blue region of the spectrum, around 390 nm.[2]

-

Anionic (Phenolate) Form (A*): In the presence of a proton acceptor (like a protic solvent), the excited neutral form can deprotonate to form the phenolate. This species emits at a longer wavelength, typically in the blue-green region (~450 nm), due to increased intramolecular charge transfer (ICT) character.[2]

-

Tautomeric (Keto) Form (T*): An intramolecular proton transfer can occur, where the proton from the 7-hydroxyl group is transferred to the carbonyl oxygen of the pyrone ring. This process is often mediated by surrounding solvent molecules, such as water, which can form a "proton wire" to facilitate the transfer.[3][6] The tautomer emits at the longest wavelength, with a strong blue-green fluorescence (~480 nm).[6][7]

The interplay between these excited-state species dictates the overall fluorescence spectrum, which can appear complex and multi-peaked, especially in aqueous or other protic solvents.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of 7-Hydroxy-4-methyl-8-nitrocoumarin, a promising but under-explored coumarin (B35378) derivative. This document outlines its synthesis, known properties, and potential research avenues in oncology and cell biology, offering a roadmap for future investigations.

Introduction

Coumarins are a well-established class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The substituted 4-methylcoumarin (B1582148) scaffold, in particular, has garnered significant interest in medicinal chemistry. This compound is a derivative that combines the core 4-methylcoumarin structure with a nitro group at the C8 position, a modification that can significantly influence its biological and photophysical properties. While its parent compound, 7-hydroxy-4-methylcoumarin, is known for its anticancer effects and use as a fluorescent probe, the 8-nitro derivative remains largely uncharacterized. This guide aims to consolidate the existing knowledge and delineate key areas for future research to unlock the full potential of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process involving the Pechmann condensation followed by nitration.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

-

Combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a round-bottom flask.

-

Add a catalytic amount of an acid catalyst, such as Amberlyst-15 (0.2 g per 1 mmol of resorcinol).

-

Heat the mixture with stirring at 110°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Recrystallize the crude product from ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound (Nitration)

-

Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in concentrated sulfuric acid in a flask.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, continue stirring for a short period.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

The 8-nitro isomer can be separated from the 6-nitro isomer based on differences in their solubility in ethanol.

Physicochemical and Spectral Data

| Property | Value |

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| Melting Point | 254-259 °C |

| Appearance | Dark yellowish powder |

| ¹H NMR (CDCl₃, δ, ppm) | 2.4 (s, 3H, CH₃), 6.15 (s, 1H, H-3), 6.80 and 7.00 (dd, 2H, aromatic protons), 11.70 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ) | 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06 |

| IR (KBr, cm⁻¹) | 3400 (OH), 1730 (lactone C=O), 1535, 1626 (C=C aromatic) |

Potential Research Areas

While direct biological data for this compound is scarce, the known activities of its parent compound and other coumarin derivatives suggest several promising avenues for investigation.

Anticancer Activity

The parent compound, 7-hydroxy-4-methylcoumarin, has demonstrated anticancer potential. It is therefore highly probable that the 8-nitro derivative also possesses cytotoxic activity against cancer cells.

Proposed Research Workflow:

Caption: Proposed workflow for investigating the anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Casein Kinase 2 (CK2) Inhibition

This compound has been identified as a potential inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cell growth, proliferation, and apoptosis, and a key target in cancer therapy.

Proposed Signaling Pathway:

Caption: Proposed signaling pathway for CK2 inhibition.

Experimental Protocol: Non-Radioactive CK2 Kinase Assay (General)

This protocol is a general guideline; specific details may vary based on the commercial kit used.

-

Prepare a reaction buffer containing ATP, a specific CK2 peptide substrate, and MgCl₂.

-

Add recombinant human CK2 enzyme to the wells of a microplate.

-

Add various concentrations of this compound to the wells.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA-like format, where the final readout is a colorimetric or fluorescent signal.

-

Calculate the percentage of CK2 inhibition and determine the IC₅₀ value.

Fluorescent Probe Development

The parent compound, 7-hydroxy-4-methylcoumarin, is a well-known fluorophore. The introduction of a nitro group at the 8-position is expected to alter its photophysical properties, potentially leading to a new fluorescent probe with unique characteristics.

Proposed Research:

-

Photophysical Characterization: A thorough investigation of the absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents is necessary.

-

Environmental Sensitivity: The fluorescence of coumarins can be sensitive to the polarity and pH of their environment. Characterizing these sensitivities could lead to the development of novel sensors.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

-

Choose a fluorescent standard with a known quantum yield and similar absorption/emission wavelengths (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Quantitative Data Summary

The following tables summarize the known and proposed quantitative data for this compound and its parent compound.

Table 1: Physicochemical and Spectral Properties

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | λ_abs (nm) | λ_em (nm) |

| 7-Hydroxy-4-methylcoumarin | 176.17 | 185-188 | ~325 | ~455 |

| This compound | 221.17 | 254-259 | TBD | TBD |

| TBD: To be determined |

Table 2: Biological Activity (IC₅₀ Values)

| Compound | Target/Cell Line | IC₅₀ (µM) |

| 7-Hydroxy-4-methylcoumarin | ||

| MCF-7 (Breast Cancer) | Reported, but variable | |

| HeLa (Cervical Cancer) | Reported, but variable | |

| This compound | ||

| Casein Kinase 2 | TBD | |

| MCF-7 (Breast Cancer) | TBD | |

| HeLa (Cervical Cancer) | TBD | |

| A549 (Lung Cancer) | TBD | |

| TBD: To be determined |

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in drug discovery and as a fluorescent probe. Based on the known activities of related coumarins, this compound is a strong candidate for investigation as an anticancer agent, likely acting through the inhibition of key cellular kinases such as CK2. The detailed experimental protocols and proposed research workflows provided in this guide offer a clear path for elucidating the biological and photophysical properties of this compound. Further research in these areas is crucial to fully understand and exploit the therapeutic and diagnostic potential of this compound.

An In-depth Technical Guide to 7-Hydroxy-4-methyl-8-nitrocoumarin: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4-methyl-8-nitrocoumarin, a derivative of the naturally occurring coumarin (B35378) scaffold, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and known biological significance. This document consolidates key physicochemical and spectral data into structured tables for ease of reference, outlines detailed experimental procedures for its synthesis, and presents reaction mechanisms and potential biological pathways through logical diagrams.

Introduction

Coumarins are a large class of benzopyrone phytochemicals found in various plants. The core coumarin structure has served as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with a wide array of pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities. The introduction of a nitro group onto the coumarin ring can significantly modulate its biological profile. This guide focuses specifically on the 7-hydroxy-4-methyl-8-nitro derivative, providing a detailed resource for researchers interested in its synthesis and potential applications.

Discovery and History

The synthesis of the parent compound, 7-hydroxy-4-methylcoumarin, is achieved through the Pechmann condensation, a reaction discovered by Hans von Pechmann in 1883. This acid-catalyzed reaction between a phenol (B47542) and a β-ketoester remains a fundamental method for coumarin synthesis.

While the Pechmann condensation has a long history, the specific first synthesis of this compound is not prominently documented in early literature. Modern synthetic procedures, as detailed in this guide, involve the subsequent nitration of the pre-formed 7-hydroxy-4-methylcoumarin. The interest in this particular nitro-derivative has been driven by the broader investigation into the biological activities of various substituted coumarins.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| Melting Point | 254-259 °C |

| Appearance | Dark yellowish powder |

| Solubility | Soluble in DMSO |

| FT-IR (KBr, cm⁻¹) | 3400 (O-H), 1730 (C=O, lactone), 1535 & 1626 (C=C, aromatic) |

| ¹H-NMR (CDCl₃, δ ppm) | 2.4 (s, 3H, CH₃), 6.16 (s, 1H, H-3), 6.80 & 7.00 (dd, 2H, aromatic), 11.71 (s, 1H, OH) |

| ¹³C-NMR (CDCl₃, δ ppm) | 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06 |

Synthesis

The synthesis of this compound is a two-step process. The first step is the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the nitration of this precursor.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

Experimental Protocol:

-

Reaction Setup: A mixture of resorcinol (B1680541) (1 mmol) and ethyl acetoacetate (B1235776) (1.1 mmol) is prepared.

-

Catalyst Addition: An acid catalyst, such as Amberlyst-15 (10 mol%), is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred in an oil bath heated to 110°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is cooled to room temperature, and hot methanol (B129727) is added to precipitate the crude product. The solid is then filtered and recrystallized from ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.

Reaction Workflow:

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Reaction Mechanism:

The Pechmann condensation proceeds through an initial acid-catalyzed transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (intramolecular hydroarylation), and subsequent dehydration to form the coumarin ring.

Caption: Mechanism of the Pechmann condensation.

Step 2: Nitration of 7-hydroxy-4-methylcoumarin

Experimental Protocol:

-

Dissolution: 7-hydroxy-4-methylcoumarin (1.2 g) is dissolved in concentrated sulfuric acid (10 ml) in a conical flask.

-

Cooling: The flask is placed in an ice bath to maintain a low temperature.

-

Nitrating Agent: A nitrating mixture (e.g., concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the solution while keeping the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to come to room temperature.

-

Precipitation: The reaction mixture is poured into crushed ice, leading to the precipitation of the crude product, which is a mixture of 6-nitro and 8-nitro isomers.

-

Separation and Purification: The isomers are separated based on their differential solubility in ethanol. The 8-nitro isomer is less soluble and crystallizes out from the hot ethanol solution upon cooling, while the 6-nitro isomer remains in the filtrate. The collected crystals are recrystallized from ethanol to obtain pure this compound.

Reaction Workflow:

Caption: Workflow for the nitration of 7-hydroxy-4-methylcoumarin.

Reaction Mechanism:

The nitration of 7-hydroxy-4-methylcoumarin is an electrophilic aromatic substitution reaction. The hydroxyl group at the 7-position is a strong activating group and an ortho-, para-director. The methyl group at the 4-position is a weak activating group. The lactone ring is deactivating. Therefore, the electrophilic attack by the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, occurs preferentially at the positions ortho and para to the hydroxyl group, which are the 6- and 8-positions.

Caption: Mechanism for the nitration at the 8-position.

Biological Activity

While the biological activities of many coumarin derivatives have been extensively studied, specific data for this compound is limited. Some commercial suppliers list the compound as a Casein Kinase 2 (CK2) inhibitor .[1]

CK2 is a serine/threonine-selective protein kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for drug development.

Further research is required to fully elucidate the specific inhibitory activity of this compound against CK2 and to explore its potential therapeutic applications. This would involve detailed enzymatic assays to determine its IC₅₀ value and mechanistic studies to understand its mode of inhibition.

Potential Signaling Pathway Involvement:

If this compound is indeed a potent CK2 inhibitor, it could modulate various signaling pathways regulated by CK2. A simplified representation of a potential pathway is shown below.

Caption: Potential inhibition of a CK2-mediated signaling pathway.

Conclusion

This compound is a readily synthesizable coumarin derivative with potential biological activity as a Casein Kinase 2 inhibitor. This guide provides a comprehensive resource for researchers, detailing its synthesis, physicochemical properties, and the current understanding of its biological significance. Further investigation into its specific mechanism of action and therapeutic potential is warranted and represents a promising area for future research in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin, a valuable intermediate in the development of novel pharmaceutical compounds. The nitration of 7-hydroxy-4-methylcoumarin yields a mixture of two primary isomers, this compound and 7-hydroxy-4-methyl-6-nitrocoumarin, which can be separated based on their differential solubility.

Introduction

Coumarin (B35378) derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a nitro group into the coumarin scaffold can significantly modulate its biological properties, making nitrated coumarins important precursors in medicinal chemistry and drug discovery. This protocol outlines the electrophilic nitration of 7-hydroxy-4-methylcoumarin using a standard nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol

The synthesis of this compound is achieved through the nitration of 7-hydroxy-4-methylcoumarin. This process typically yields a mixture of the 8-nitro and 6-nitro isomers.[1][2] The isomers are then separated by fractional crystallization.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Standard laboratory glassware (conical flask, beaker, Buchner funnel, etc.)

-

Magnetic stirrer and hot plate

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a conical flask, dissolve 1.0 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid. The dissolution is facilitated by stirring.[2]

-

Cooling: Place the flask in an ice bath and cool the solution to a temperature between 0-10°C.[2]

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.[2]

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 7-hydroxy-4-methylcoumarin over a period of about 10-15 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition to control the reaction rate and minimize side product formation.[2]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.[2]

-

Precipitation: Pour the reaction mixture slowly onto crushed ice with constant stirring. A solid precipitate, which is a mixture of the 6-nitro and 8-nitro isomers, will form.[2]

-

Isolation of Crude Product: Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.[2]

-

Separation of Isomers:

-

Transfer the crude mixture to a flask containing ethanol and heat the suspension to boiling for about five minutes.[2]

-

The 6-nitro isomer is less soluble in hot ethanol and will remain as a solid residue. Filter the hot solution to isolate 7-hydroxy-4-methyl-6-nitrocoumarin.[2]

-

Allow the filtrate, which contains the more soluble 8-nitro isomer, to cool. Concentrate the filtrate and then cool it in an ice bath to induce crystallization of this compound.[2]

-

-

Purification: Recrystallize the obtained this compound from ethanol to get the pure product.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 7-hydroxy-4-methylcoumarin | [2] |

| Product | This compound | [2] |

| Byproduct | 7-hydroxy-4-methyl-6-nitrocoumarin | [2] |

| Yield of 8-nitro isomer | 40% | [2] |

| Yield of 6-nitro isomer | 45% | [2] |

| Melting Point (8-nitro isomer) | 254-256 °C | [2] |

Characterization Data for this compound

| Technique | Data |

| FT-IR (KBr, cm⁻¹) | 3769, 3454, 3356 (O-H), 2123, 2007, 1777 (C=O, lactone), 1595, 1479 (aromatic C=C), 1159, 725, 654, 620[2] |

| ¹H-NMR (CDCl₃, δ ppm) | 11.71 (s, 1H, -OH), 7.00 (d, 1H, aromatic), 6.80 (d, 1H, aromatic), 6.16 (s, 1H, vinylic), 2.40 (s, 3H, -CH₃) |

| ¹³C-NMR (CDCl₃, δ ppm) | 158.06, 153.53, 152.76, 145.60, 128.09, 124.01, 112.02, 111.96, 18.52 |

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Workflow for the synthesis of this compound.

Caption: Reaction mechanism for the nitration of 7-hydroxy-4-methylcoumarin.

References

Application Note: Nitration of 7-Hydroxy-4-Methylcoumarin

Abstract

This application note provides a detailed protocol for the nitration of 7-hydroxy-4-methylcoumarin, a common precursor in the synthesis of various biologically active compounds. The described method utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids to yield a mixture of 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin. This document outlines the experimental procedure, including reaction setup, separation of isomers, and characterization data. The protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyran-2-one derivatives that exhibit a wide range of pharmacological activities. Chemical modification of the coumarin (B35378) scaffold is a key strategy for the development of new therapeutic agents. Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the coumarin ring, which can then be further functionalized, for instance, by reduction to an amino group. The nitration of 7-hydroxy-4-methylcoumarin typically occurs at the C6 or C8 position, yielding two primary isomers. The separation and characterization of these isomers are crucial for their subsequent use in drug discovery and development.

Experimental Protocol

Materials and Reagents

-

7-Hydroxy-4-methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

Equipment

-

Round-bottom flask or beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Apparatus for reflux

-

Thin Layer Chromatography (TLC) apparatus

Procedure

1. Reaction Setup:

-

In a glass beaker, dissolve 1 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid.[1]

-

Cool the mixture in an ice bath to maintain a temperature of 0-10 °C.[1]

2. Nitration:

-

Prepare a nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid.[1]

-

Add the nitrating mixture dropwise to the cooled coumarin solution while stirring and maintaining the temperature below 10 °C.[1]

-

After the addition is complete, remove the reaction vessel from the ice bath and continue stirring at room temperature for approximately one hour.[1][2]

3. Isolation of Crude Product:

-

Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.[1]

-

A solid precipitate, which is a mixture of the 6-nitro and 8-nitro isomers, will form.

-

Filter the crude product using a Buchner funnel and wash thoroughly with cold water.[2]

4. Separation of Isomers:

-

Transfer the crude product to a flask containing ethanol and reflux the mixture for 5 minutes.[1]

-

Filter the hot solution. The residue that remains is the less soluble 7-hydroxy-4-methyl-6-nitrocoumarin.[1]

-

The filtrate contains the more soluble this compound.[2]

-

Concentrate the filtrate and cool it in an ice bath to crystallize the 8-nitro isomer.[2]

-

Recrystallize both isomers from ethanol to obtain purified products.[2]

Data Presentation

| Compound | Molecular Formula | Molecular Weight | Yield | Melting Point (°C) | Appearance |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | - | 188-190 | White powder |

| 7-Hydroxy-4-methyl-6-nitrocoumarin | C₁₀H₇NO₅ | 221.17 | 45% | - | Pallid yellowish powder |

| This compound | C₁₀H₇NO₅ | 221.17 | - | - | Dark yellowish powder |

Note: Yields and melting points can vary depending on the specific reaction and purification conditions.

Characterization Data

7-Hydroxy-4-methylcoumarin:

-

¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.705 (s, 1H, OH), 7.585 (d, J=8.8Hz, 1H, 5-H), 6.810 (d, J=8.4Hz, 1H, 6-H), 6.702 (s, 1H, 8-H), 6.113 (s, 1H, 3-H), 2.345 (s, 3H, CH₃).[3]

-

¹³C-NMR (DMSO-d₆) δ (ppm): 161.11, 160.24, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05.[3]

-

IR (KBr) ν (cm⁻¹): 3116 (Csp²-H), 2938 (Csp³-H), 1680 (C=O), 1670 (C=C alkene), 1518, 1455 (C=C aromatic), 1277 (C-O).[3]

Nitrated Products:

-

The IR spectra of both the 6-nitro and 8-nitro isomers show characteristic bands at approximately 1730 cm⁻¹ (lactone C=O) and 3400 cm⁻¹ (OH).[3]

-

¹H-NMR of this compound (CDCl₃) δ (ppm): Signals at 2.4 (s, 3H, CH₃) and 12.05 (s, 1H, OH).[2]

-

¹H-NMR of 7-hydroxy-4-methyl-6-nitrocoumarin (DMSO-d₆) δ (ppm): Aromatic protons at 6.90 and 8.30 (2H, ss).[2]

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the nitration of 7-hydroxy-4-methylcoumarin.

Caption: Mechanism of electrophilic aromatic substitution for coumarin nitration.

References

Application of 7-Hydroxy-4-methyl-8-nitrocoumarin in Enzyme Assays: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

7-Hydroxy-4-methyl-8-nitrocoumarin is a substituted coumarin (B35378) derivative with significant potential in the field of enzyme kinetics and drug discovery. As a derivative of 7-hydroxy-4-methylcoumarin, a well-known fluorescent scaffold, this compound is of particular interest for its utility in enzyme assays, primarily as an inhibitor. Its most notable identified application is as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes and a prominent target in cancer therapy.[1][2]

The presence of the nitro group at the 8-position of the coumarin ring can influence the molecule's electrophilicity and steric hindrance, potentially enhancing its binding affinity and specificity for the active site of certain enzymes. While the parent compound, 7-hydroxy-4-methylcoumarin, is highly fluorescent, the fluorescence properties of the 8-nitro derivative may be altered, a factor to consider in assay development. The primary application of this compound is in screening for enzyme inhibitors and for studying the kinetics of enzyme inhibition.

Mechanism of Action in Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a crucial enzyme involved in a multitude of cellular signaling pathways, including cell growth, proliferation, and apoptosis.[3][4][5] Aberrant CK2 activity is often associated with various diseases, particularly cancer, making it a key target for therapeutic intervention.[6] this compound is thought to exert its inhibitory effect by competing with ATP for the binding site on the CK2 catalytic subunit. The coumarin scaffold serves as a framework for positioning the molecule within the enzyme's active site, while the substituents contribute to the binding affinity and selectivity. The study of such inhibitors is pivotal for the development of novel anti-cancer agents.

Quantitative Data

The following table summarizes the physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₅ | PubChem |

| Molecular Weight | 221.17 g/mol | PubChem |

| CAS Number | 19037-69-5 | PubChem |

| Solubility | Soluble in DMSO | Selleck Chemicals |

Illustrative Enzyme Inhibition Data

The table below provides an example of how quantitative data for the inhibition of Casein Kinase 2 by this compound would be presented. Note: These values are for illustrative purposes and may not represent actual experimental data.

| Parameter | Value |

| Enzyme | Human Recombinant Casein Kinase 2 (CK2) |

| Substrate | α-Casein |

| IC₅₀ | 15 µM |

| Ki | 8 µM |

| Inhibition Type | Competitive (with respect to ATP) |

Experimental Protocols

Protocol 1: In Vitro Casein Kinase 2 (CK2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against human recombinant CK2 using a radiometric assay format.

Materials and Reagents:

-

Human Recombinant Casein Kinase 2 (CK2)

-

α-Casein (dephosphorylated)

-

This compound

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

-

DMSO (for dissolving the inhibitor)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in Kinase Assay Buffer to obtain a range of working concentrations.

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

-

Kinase Assay Buffer

-

This compound (at various concentrations) or DMSO (for the control)

-

α-Casein solution (final concentration, e.g., 0.2 mg/mL)

-

Human Recombinant CK2 (final concentration, e.g., 10 ng/µL)

-

-

Pre-incubation: Gently mix the components and pre-incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration, e.g., 100 µM, with a specific activity of ~3000 cpm/pmol).

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, wash once with acetone.

-

Detection: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Inhibition of Casein Kinase 2 Signaling Pathway.

Caption: Experimental Workflow for CK2 Inhibition Assay.

References

Application Notes and Protocols for Fluorescence Quenching Experiments with 7-Hydroxy-4-methyl-8-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting fluorescence quenching experiments using 7-Hydroxy-4-methyl-8-nitrocoumarin. It includes information on the photophysical properties of the parent coumarin (B35378) compound, a general experimental procedure for fluorescence quenching studies, and examples of data analysis and presentation.

Introduction

This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The introduction of a nitro group, a potent electron-withdrawing group, into the coumarin ring system is expected to significantly influence its photophysical properties. Nitroaromatic compounds are known to be effective fluorescence quenchers. Therefore, this compound may exhibit weak intrinsic fluorescence but can be a valuable tool in "turn-on" sensing applications where the reduction of the nitro group to an amino group restores fluorescence. This property makes it a potential probe for detecting specific enzymatic activities, such as those of nitroreductases, which are often overexpressed in hypoxic tumor cells.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon can be utilized to study the binding of quenchers to fluorophores, determine quencher concentrations, and probe the accessibility of fluorophores in macromolecules.

Photophysical Properties

The photophysical properties of this compound are not extensively documented. However, the properties of the parent compound, 7-hydroxy-4-methylcoumarin, provide a useful reference. The nitro group at the 8-position is expected to cause a red-shift in the absorption and emission spectra and a decrease in the fluorescence quantum yield due to quenching.

Table 1: Photophysical Properties of 7-Hydroxy-4-methylcoumarin.

| Property | Value | Reference |

| Excitation Maximum (λex) | 360 nm | [1] |

| Emission Maximum (λem) | 448 nm | [1] |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ in ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.32 in PBS (pH 7.4) | [2] |

| Fluorescence Lifetime (τf) | 4.2 ns in PBS (pH 7.4) | [2] |

Experimental Protocols

This section outlines a general protocol for a fluorescence quenching experiment. The specific concentrations of the fluorophore and quencher, as well as the choice of solvent, may need to be optimized for the specific application.

3.1. Materials and Reagents

-

This compound

-